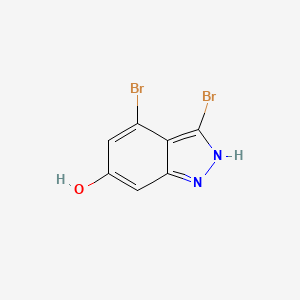

3,4-Dibromo-6-hydroxy (1H)indazole

描述

Structure

3D Structure

属性

IUPAC Name |

3,4-dibromo-2H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVLIFDHAOWVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3,4 Dibromo 6 Hydroxy 1h Indazole Derivatives

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. nih.gov The indazole ring, being heteroaromatic, undergoes such reactions, with the outcome heavily influenced by the directing effects of existing substituents. chemicalbook.com In the case of 3,4-Dibromo-6-hydroxy(1H)indazole, the benzene (B151609) portion of the bicycle is the primary site for electrophilic attack.

The substituents on the ring play competing roles in directing incoming electrophiles:

6-Hydroxy Group: The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. It increases the electron density of the aromatic ring through resonance, favoring substitution at the positions ortho (C5 and C7) and para (C4) to itself. Since C4 is already substituted, electrophilic attack is strongly directed towards C5 and C7.

4-Bromo Group: The bromine atom is a deactivating, yet ortho-, para-directing group. Its inductive effect withdraws electron density, slowing the reaction, but its lone pairs can participate in resonance, directing substitution to the ortho (C3 and C5) and para (C7) positions.

3-Bromo Group & Pyrazole (B372694) Ring: The C3-bromo substituent and the electron-deficient nature of the fused pyrazole ring both serve to deactivate the entire heterocyclic system towards electrophilic attack.

Considering these factors, electrophilic substitution on 3,4-Dibromo-6-hydroxy(1H)indazole is predicted to occur preferentially at the C7 and C5 positions, driven by the powerful activating effect of the C6-hydroxyl group. Reactions such as nitration, halogenation, and sulfonation would likely yield a mixture of 7-substituted and 5-substituted products. For instance, nitration of 7-nitroindazole (B13768) has been shown to yield the 3,7-dinitro-1H-indazole, demonstrating that electrophilic attack can occur on the indazole ring despite the presence of deactivating groups. chim.it

Table 1: Examples of Electrophilic Aromatic Substitution on Indazole Derivatives

| Starting Material | Reagent(s) | Product(s) | Yield | Reference |

| 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | Good | chim.it |

| 5-Methoxyindazole | I₂, KOH, Dioxane | 3-Iodo-5-methoxy-1H-indazole | Quantitative | chim.it |

| 2H-Indazoles | Fe(NO₃)₃, TEMPO, O₂ | 3-Nitro-2H-indazoles | Moderate to Good | chim.it |

| 7-Nitroindazole | Fuming HNO₃/H₂SO₄ | 3,7-Dinitro-1H-indazole | N/A | chim.it |

Nucleophilic Substitution Reactions and Their Applications

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. In 3,4-Dibromo-6-hydroxy(1H)indazole, the bromine atoms at C3 and C4 are potential leaving groups. The electron-withdrawing character of the pyrazole ring and the second bromine atom may provide sufficient activation for substitution to occur, particularly at the C4 position.

Research on related structures, such as 4-RSO₂-6-nitro-1-phenyl-1H-indazoles, has shown that a sulfonyl group at the C4 position can be displaced by nucleophiles like thiophenolates, while the nitro group at C6 remains intact. researchgate.net This suggests that the C4-bromo substituent in the target molecule could be susceptible to substitution by strong nucleophiles (e.g., thiolates, alkoxides, amines), providing a pathway to introduce new functional groups at this position. The C3-bromo position is generally less reactive towards SNAr.

Furthermore, the 6-hydroxy group can be deprotonated under basic conditions to form a phenoxide. This enhances its nucleophilicity and could facilitate O-alkylation or O-arylation reactions. It also increases the electron density of the ring, which generally disfavors SNAr but could potentially participate in other reaction pathways.

Table 2: Examples of Nucleophilic Substitution on Activated Aromatic Rings

| Substrate | Nucleophile/Reagents | Product | Yield | Reference |

| 3-substituted 4-RSO₂-6-nitro-1-phenyl-1H-indazoles | PhSH, K₂CO₃, NMP | 3-substituted 4-SPh-6-nitro-1-phenyl-1H-indazoles | N/A | researchgate.net |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde, K₂CO₃ | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Quantitative | rsc.org |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde (2 equiv.), Reflux | 3,3'-((3,5,6-Trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | Excellent | rsc.org |

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

The presence of two bromine atoms makes 3,4-Dibromo-6-hydroxy(1H)indazole an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-heteroatom bond formation. rsc.orgrasayanjournal.co.in The C-Br bonds at both the C3 and C4 positions can serve as handles for derivatization via Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings.

Studies on dihalogenated indazoles have demonstrated the feasibility of such transformations. For example, palladium-catalyzed Suzuki-Miyaura reactions have been successfully performed on 3,4-diiodo- and 3-bromo-4-iodoindazoles to introduce aryl, vinyl, and alkynyl substituents. researchgate.net A key challenge and opportunity in dihalogenated systems is achieving selective functionalization at one position over the other. Often, the C-I bond is more reactive than the C-Br bond, and the C3-halogen can exhibit different reactivity from a halogen on the benzene ring. In a dibromo compound, selectivity can sometimes be controlled by carefully choosing the catalyst, ligands, and reaction conditions.

This methodology allows for the introduction of a vast array of functional groups, making it a cornerstone for generating libraries of complex indazole derivatives for biological screening. nih.gov The 6-hydroxy group may require protection (e.g., as a methyl or benzyl (B1604629) ether) prior to coupling, depending on the reaction conditions, to prevent interference.

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated Indazoles

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | 89% | nih.gov |

| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW | 3-Vinyl-1H-indazole | 78% | nih.gov |

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane/H₂O, MW | 3-Aryl-1H-indazol-5-amine | Good to Excellent | researchgate.net |

| 4-Iodo-1-THP-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 4-(Phenylethynyl)-1-THP-1H-indazole | 85% | researchgate.net |

Oxidation and Reduction Pathways of Substituted Indazoles

The oxidation and reduction of 3,4-Dibromo-6-hydroxy(1H)indazole can target either the substituents or the indazole core itself.

Oxidation: The 6-hydroxy group makes the molecule susceptible to oxidation. Similar to other phenols, treatment with oxidizing agents could potentially lead to the formation of quinone-type structures. The stability of the indazole ring under these conditions would be a critical factor. The indazole ring itself is generally stable, but strong oxidants can lead to degradation. nih.gov

Reduction: Reduction reactions offer a route to remove the bromo substituents. Catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is a standard method for the hydrogenolysis of aryl-halogen bonds. It is plausible that one or both bromine atoms could be selectively or fully removed under different hydrogenation conditions. This would yield 4-bromo-6-hydroxy-, 3-bromo-6-hydroxy-, or 6-hydroxy-(1H)indazole, providing access to derivatives with fewer halogen atoms. The choice of catalyst and reaction conditions would be crucial for controlling the extent of dehalogenation. While specific examples for this compound are not available, the reduction of aryl halides is a well-established transformation.

Table 4: Representative Oxidation and Reduction Reactions on Related Scaffolds

| Reaction Type | Substrate | Reagent(s) | Product | Notes |

| Oxidation | p-Hydroxyphenylacetate | Molecular Oxygen, FADH₂ | 3,4-Dihydroxyphenylacetate | Biological hydroxylation, an oxidative process. nih.gov |

| Reduction (Hydrogenolysis) | Aryl Bromide (General) | H₂, Pd/C, Base (e.g., Et₃N) | Arene (debrominated product) | A standard, widely used method for C-Br bond cleavage. |

| Oxidation | ortho-Alkylazobenzenes | CuI, O₂ | 2H-Indazoles | An oxidative C-H functionalization/cyclization. nih.gov |

| Reduction | N-Acyl-1H-indazoles | LiAlH₄ | N-Alkyl-1H-indazoles | Reduction of the amide carbonyl group. |

Spectroscopic and Structural Characterization of 3,4 Dibromo 6 Hydroxy 1h Indazole Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the carbon-hydrogen framework of indazole analogs. For instance, in a series of novel 1-butyl-1H-indazole-3-carboxamide derivatives, ¹H NMR spectra clearly show characteristic signals for the aromatic protons of the indazole ring, as well as for the butyl chain and any substituents on the carboxamide moiety. nih.gov The chemical shifts (δ) and coupling constants (J) provide insights into the connectivity and spatial relationships of protons. For example, the ¹H NMR spectrum of 1-butyl-N-(4-hydroxyphenyl)-1H-indazole-3-carboxamide in DMSO-d₆ exhibits a singlet for the hydroxyl proton at δ 9.24 ppm and distinct signals for the indazole and phenyl ring protons. nih.gov Similarly, ¹³C NMR spectra provide the chemical shifts for each carbon atom, confirming the presence of the indazole core and various functional groups. nih.gov

Multinuclear NMR: Beyond ¹H and ¹³C, multinuclear NMR, including ¹⁵N NMR, offers deeper insights into the electronic structure of the indazole ring. Studies on nitro-1H-indazoles have utilized ¹⁵N NMR, in conjunction with GIAO (Gauge-Invariant Atomic Orbital) calculations, to differentiate between N1 and N2 substituted isomers. nih.gov

Solid-State NMR: While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR is invaluable for characterizing the structure of these compounds in their crystalline form. This technique can reveal information about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Indazole Analogs nih.gov

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Butyl-N-(3-bromophenyl)-1H-indazole-3-carboxamide (8d) | CDCl₃ | 8.78 (s, 1H), 8.32 (d, J = 8.40 Hz, 1H), 7.95 (d, J = 1.60 Hz, 1H), 7.60–7.59 (m, 1H), 7.37–7.36 (m, 2H), 7.16 (t, J = 7.20 Hz, 2H), 4.34 (t, J = 7.20 Hz, 2H), 1.87 (q, J = 7.60 Hz, 2H), 1.34–1.32 (m, 2H), 0.89 (t, J = 7.20 Hz, 3H) | 160.51, 141.11, 139.38, 136.73, 126.99, 126.83, 123.03, 122.94, 122.73, 122.44, 118.03, 109.48, 49.38, 31.38, 20.07, 13.66 |

| 1-Butyl-N-(4-hydroxyphenyl)-1H-indazole-3-carboxamide (8j) | DMSO-d₆ | 9.97 (s, 1H), 9.24 (s, 1H), 8.22 (d, J = 8.00 Hz, 1H), 7.80 (d, J = 8.40 Hz, 1H), 7.64 (dd, J = 1.60, 8.60 Hz, 2H), 7.48 (t, J = 7.60 Hz, 1H), 7.30 (t, J = 8.00 Hz, 1H), 6.75 (d, J = 8.40 Hz, 2H), 4.53 (t, J = 6.80 Hz, 2H), 1.90 (q, J = 6.80 Hz, 2H), 1.28 (q, J = 7.60 Hz, 2H), 0.91 (t, J = 7.20 Hz, 3H) | 160.58, 15.06, 141.13, 137.71, 130.75, 127.09, 122.86, 122.61, 122.31, 115.42, 110.88, 48.98, 31.98, 19.92, 14.01 |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide (8h) | DMSO-d₆ | 10.60 (s, 1H), 9.22 (s, 1H), 8.11 (q, J = 9.20 Hz, 3H), 7.83 (d, J = 8.40 Hz, 1H), 7.49 (t, J = 7.60 Hz, 1H), 7.30 (t, J = 7.20 Hz, 1H), 6.83 (d, J = 9.20 Hz, 1H), 4.54 (t, J = 6.80 Hz, 2H), 1.91 (q, J = 7.20 Hz, 2H), 1.27–1.29 (m, 2H), 0.92 (t, J = 7.20 Hz, 3H) | 162.31, 155.67, 140.87, 138.40, 135.72, 127.21, 126.41, 123.15, 122.96, 121.89, 111.11, 111.02, 49.08, 31.91, 19.92, 14.02 |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide (8p) | DMSO-d₆ | 10.34 (s, 1H), 8.25 (d, J = 8.00 Hz, 1H), 7.96–7.95 (m, 2H), 7.79 (d, J = 8.40 Hz, 1H), 7.48 (t, J = 7.20 Hz, 1H), 7.31 (t, J = 7.60 Hz, 1H), 7.20 (t, J = 9.20 Hz, 2H), 4.53 (t, J = 7.20 Hz, 2H), 1.89 (q, J = 7.20 Hz, 2H), 1.33–1.31 (m, 2H), 0.89 (t, J = 7.60 Hz, 3H) | 161.04, 159.9, 141.16, 137.36, 127.16, 123.05, 122.93, 122.7, 122.62, 122.24, 115.65, 115.43, 110.93, 49.07, 31.98, 19.91, 13.96 |

High-Resolution Mass Spectrometry (HR-MS, GC-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is essential for accurately determining the elemental composition of indazole derivatives. By providing a highly accurate mass measurement, HR-MS allows for the calculation of a unique molecular formula. This technique has been used to confirm the structures of newly synthesized 3-carboxamide indazole derivatives. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile indazole analogs, providing both separation and mass information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of indazole analogs, IR spectroscopy can confirm the presence of key vibrational modes. For example, the N-H stretching vibrations in heterocyclic molecules are typically observed in the 3500–3000 cm⁻¹ region. core.ac.uk In a study of an Ag(I) complex of indazole, the N-H stretching vibrations were observed at 3735 and 3154 cm⁻¹. core.ac.uk The C-H stretching vibrations of the heteroaromatic ring are expected in the 3100–3000 cm⁻¹ range. core.ac.uk The presence of a hydroxyl group in 6-hydroxyindazole analogs would be indicated by a broad O-H stretching band, while carbonyl groups in carboxamide derivatives would show a strong absorption around 1650 cm⁻¹.

Interactive Data Table: Characteristic IR Frequencies for Indazole Analogs core.ac.uk

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

| N-H Stretch | 3500–3000 | 3735 and 3154 |

| C-H Stretch (Aromatic) | 3100–3000 | - |

X-ray Diffraction and Crystallography for Solid-State Structure and Conformational Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how molecules pack together in the crystal lattice. For example, the X-ray structure of four (1H-indazol-1-yl)methanol derivatives has been reported, providing unambiguous proof of their structure. nih.gov In a study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles, single-crystal X-ray diffraction was used to determine their molecular geometry. researchgate.net The crystal structure of 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one revealed that the molecule exhibits no internal symmetry and crystallizes as a conformational racemate. nih.gov

Other Complementary Spectroscopic and Analytical Techniques

A range of other techniques provide further valuable information.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and can be used to study conjugation in the aromatic system of indazole derivatives.

Electron Spin Resonance (ESR) Spectroscopy: ESR is applicable to the study of indazole derivatives that are paramagnetic, such as those containing a radical species or a transition metal ion.

X-ray Powder Diffraction (XRD): XRD is used to analyze the crystalline nature of a bulk sample, identify different crystalline phases, and determine the unit cell parameters.

Scanning Electron Microscopy-Energy Dispersive X-ray Analysis (SEM-EDAX): SEM provides high-resolution images of the surface morphology of the material, while EDAX allows for the elemental analysis of the sample.

Molecular Conductivity: For indazole derivatives that are salts or form complexes, molecular conductivity measurements can determine the extent of ionization in solution. researchgate.net

Thermal Analysis (TG-DTA) of Indazole Derivatives

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of indazole derivatives. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of solvated molecules. DTA measures the temperature difference between a sample and a reference material, revealing information about phase transitions such as melting and decomposition. Studies on indazole and its silver complex have utilized these methods to characterize their thermal properties. core.ac.ukgazi.edu.tr The thermal behavior of imidazolinone derivatives, which share structural similarities with indazoles, has also been investigated using TGA to determine kinetic parameters like the order of degradation and activation energy. researchgate.net

Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 6 Hydroxy 1h Indazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods can predict the electronic structure, stability, and spectroscopic signatures of 3,4-Dibromo-6-hydroxy (1H)indazole.

Electronic Structure and Stability: The indazole ring can exist in two main tautomeric forms, 1H and 2H. For the parent indazole, the 1H-tautomer is energetically more stable than the 2H form by approximately 2.3 kcal/mol. chemicalbook.com This preference for the 1H tautomer is a general characteristic of indazoles and is expected to hold for this compound. DFT calculations on various substituted indazoles have been used to determine their optimized geometries and electronic properties. nih.govcore.ac.uk For instance, studies on 4-bromo-1H-indazole and 4-hydroxy-1H-indazole have been conducted to evaluate their corrosion inhibition properties, which are related to their electronic structure. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov In a study of 26 different indazole derivatives, the HOMO-LUMO gap was calculated to understand their chemical reactivity, with some derivatives showing a significant energy gap, indicating high stability. rsc.org For this compound, the electron-withdrawing bromine atoms and the electron-donating hydroxyl group will influence the energies of the FMOs.

Spectroscopic Properties: DFT calculations are also employed to predict vibrational (FT-IR) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies, a theoretical FT-IR spectrum can be generated and compared with experimental data to confirm the molecular structure. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov These computational methods have been successfully applied to various substituted indazoles and other heterocyclic compounds to aid in their characterization. core.ac.ukrsc.orgnih.gov

Table 1: Predicted Quantum Chemical Properties of Substituted Indazoles

| Property | Significance | Predicted Trend for this compound |

|---|---|---|

| Tautomeric Stability | Determines the predominant form of the molecule. | The 1H-tautomer is expected to be more stable than the 2H-tautomer. chemicalbook.com |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. | The presence of bromo and hydroxy groups will modulate the energy gap, influencing its reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. | The hydroxyl group will be a region of negative potential, while the hydrogen on the nitrogen will be a region of positive potential. nih.gov |

| Vibrational Frequencies (FT-IR) | Corresponds to the vibrational modes of the molecule. | Can be calculated to provide a theoretical spectrum for structural confirmation. researchgate.net |

| Electronic Transitions (UV-Vis) | Relates to the absorption of light and electronic excitations. | Can be predicted using TD-DFT to understand its photophysical properties. nih.gov |

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is particularly useful in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Ligand-Receptor Interactions: Studies on various indazole derivatives have shown their potential to interact with a range of biological targets. For example, some substituted indazoles have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and aromatase. nih.govresearchgate.net In a study on new indazole derivatives, molecular docking revealed good binding affinities to the breast cancer aromatase enzyme, with binding energies as favorable as -8.0 kcal/mol. The interactions were often characterized by hydrogen bonds with key amino acid residues like Arg115. Similarly, other indazole derivatives have shown promise as inhibitors of renal cancer-related proteins and tyrosine kinases. rsc.orgbiotech-asia.org

For this compound, the hydroxyl group and the nitrogen atoms of the indazole ring are capable of forming hydrogen bonds, which are crucial for stable ligand-receptor binding. The dibromo substitutions could also participate in halogen bonding or hydrophobic interactions within the binding pocket of a target protein. Docking studies would be essential to predict its binding mode and affinity for specific receptors.

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Target Protein | Indazole Derivative Type | Key Findings |

|---|---|---|

| Aromatase | Substituted indazoles | Good binding affinities, with hydrogen bonding to key residues like Arg115 and Met374. |

| Renal Cancer-Related Protein (PDB: 6FEW) | Novel indazole derivatives | High binding energies observed for several derivatives. rsc.org |

| Cyclooxygenase-2 (COX-2) | 1H-indazole analogs | Significant binding results with favorable binding energies. researchgate.net |

| Tyrosine Kinase (VEGFR-2) | Indazole scaffolds | Good binding affinity and favorable interactions with the enzyme. biotech-asia.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

Predictive Design and Optimization: QSAR studies on indazole derivatives have been performed to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. nih.govnih.govnih.gov These studies typically involve calculating a range of molecular descriptors (e.g., topological, electronic, and steric) and then using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.govnih.govijpsr.com

For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors identified key steric and electrostatic features that influence their inhibitory potency. nih.gov Such models can provide a structural framework for designing new, more effective inhibitors. nih.gov While a specific QSAR model for this compound has not been reported, the principles of QSAR could be applied to a series of related compounds to optimize its structure for a desired biological activity. The positions and nature of the substituents (dibromo and hydroxy groups) would be critical variables in such a model.

Conformational Analysis and Energetic Profiles of Substituted Indazoles

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. This is important because the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site.

Energetic Profiles: For substituted indazoles, the orientation of the substituents can lead to different conformers with varying stabilities. Theoretical calculations can map the potential energy surface of the molecule as a function of its torsional angles. For this compound, the rotation around the C-O bond of the hydroxyl group and the flexibility of the indazole ring itself would be of interest.

Studies on the alkylation of substituted indazoles have used DFT calculations to understand the regioselectivity, which is influenced by the energetic stability of different intermediates. beilstein-journals.org The relative energies of N1- and N2-substituted products were calculated to explain the observed product ratios. beilstein-journals.org While not strictly a conformational analysis of the final product, this demonstrates the use of energetic profiles to understand the behavior of substituted indazoles.

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling (excluding toxicity)

In silico ADME profiling uses computational models to predict the pharmacokinetic properties of a drug candidate. This is a crucial step in early-stage drug discovery to assess the likelihood of a compound reaching its target in the body and being eliminated effectively.

ADME Predictions: Various online tools and software packages can predict ADME properties based on a molecule's structure. These predictions include parameters like intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolism by cytochrome P450 enzymes.

Studies on other heterocyclic compounds, such as benzimidazole (B57391) derivatives, have utilized in silico tools like SwissADME to predict their pharmacokinetic profiles. nih.gov For this compound, we can anticipate that its properties will be influenced by the presence of the polar hydroxyl group and the lipophilic bromine atoms. The hydroxyl group may increase water solubility and the potential for hydrogen bonding, while the bromine atoms will increase its molecular weight and lipophilicity. These factors will affect its absorption and distribution characteristics. Predictive models can also identify potential sites of metabolism on the molecule.

Table 3: Predicted ADME Properties for a Compound like this compound

| ADME Parameter | Predicted Property | Rationale |

|---|---|---|

| Intestinal Absorption | Moderate to good | The balance of lipophilic (bromo) and hydrophilic (hydroxy) groups will influence absorption. |

| Plasma Protein Binding | Likely to bind to plasma proteins | The aromatic structure and lipophilic character contribute to protein binding. |

| Blood-Brain Barrier (BBB) Penetration | Prediction would depend on the overall lipophilicity and hydrogen bonding capacity. | The presence of polar groups may limit BBB penetration. |

| Metabolism (CYP450) | Potential for metabolism | The aromatic ring and hydroxyl group are potential sites for oxidation or conjugation. |

Biological Activity and Mechanistic Studies of Indazole Derivatives Excluding Clinical Human Trials, Dosage, and Safety/adverse Effect Profiles

Anti-Cancer Mechanisms and Target Identification

Indazole derivatives have been extensively investigated for their potential as anti-cancer agents, demonstrating activity through various mechanisms of action. nih.gov These compounds interfere with key pathways involved in tumor growth, proliferation, and survival.

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.gov Many indazole-based compounds have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.govnih.gov

Tyrosine and Serine/Threonine Kinases: The indazole scaffold is a key component in several commercially available kinase inhibitors. nih.gov Research has focused on developing derivatives that target specific kinases involved in cancer progression. For instance, arylsulphonyl indazole derivatives and indazole–pyrimidine-based compounds have been reported as potent inhibitors of VEGFR-2, a key mediator of tumor angiogenesis. nih.gov The substitution pattern on the indazole ring significantly influences the inhibitory potency. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrations in the FGF19/FGFR4 signaling pathway are a known oncogenic driver in hepatocellular carcinoma (HCC). nih.gov A series of 1H-indazole derivatives has been designed as irreversible inhibitors of both wild-type and gatekeeper mutant FGFR4. nih.gov One such compound, 27i, demonstrated a high potency with an IC50 of 2.4 nM for FGFR4 and showed significant antitumor activity in xenograft mouse models. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: 2-H-indazole derivatives have been explored as inhibitors of cyclin-dependent kinases, which are central to cell cycle regulation. google.com

Other Kinases: Indazole derivatives have also been developed to target a range of other kinases, including Aurora kinases, Bcr-Abl, and Proviral Integration site MuLV (Pim) kinases. nih.gov Furthermore, the small molecule CX-6258, originally annotated as a PIM kinase inhibitor, was later identified as a potent inhibitor of Haspin (Histone H3 associated protein serine/threonine kinase). nih.gov Inhibition of Haspin by this compound led to reduced proliferation and activation of anti-tumor immune responses in melanoma models. nih.gov

| Indazole Derivative Class | Target Kinase(s) | Therapeutic Area | Reference(s) |

| Arylsulphonyl indazoles | VEGFR-2 | Cancer | nih.gov |

| Indazole-pyrimidine hybrids | VEGFR-2 | Cancer | nih.gov |

| 1H-indazole derivatives | FGFR4 (wild-type and mutant) | Hepatocellular Carcinoma | nih.gov |

| 2H-indazole derivatives | CDKs | Cancer | google.com |

| Various | Aurora kinases, Bcr-Abl, Pim kinases | Cancer | nih.gov |

| CX-6258 | Haspin, PIM kinases | Melanoma | nih.gov |

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents. nih.govnih.gov Indazole derivatives have emerged as a novel class of Gyrase B (GyrB) inhibitors. Through the optimization of a pyrazolopyridone hit, researchers developed thiazolylindazoles with potent enzymatic and antibacterial activity. nih.gov Structure-based drug design guided the synthesis of these derivatives, which showed excellent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov These inhibitors interact with the ATP binding pocket of GyrB, establishing key hydrogen bonds and hydrophobic interactions. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their abnormal function is linked to tumor formation. nih.gov Indazole derivatives have been designed as potent HDAC inhibitors. nih.govnih.gov Specifically, novel indazole and pyrazolo[3,4-b] pyridine (B92270) derivatives have been identified as potent inhibitors of HDAC1, HDAC2, and HDAC8. nih.gov Certain oxadiazole amine and 1,2,4-oxadiazole (B8745197) derivatives are noted for their HDAC6 inhibitory activity, suggesting potential for treating HDAC6-mediated diseases. google.comgoogle.com The mechanism of inhibition typically involves a zinc-binding group within the inhibitor structure that chelates the zinc ion in the enzyme's active site. tjpr.org

Farnesyltransferase is a key enzyme in the post-translational modification of proteins, including the RAS family of oncoproteins. Inhibiting this enzyme can disrupt oncogenic signaling pathways. researchgate.net New hybrid molecules incorporating indazole, indolizine, and triazine moieties have been synthesized and shown to possess farnesyltransferase inhibitory activity. researchgate.net One of the most active compounds in a tested series was a 5-bromoindazole derivative. researchgate.net Additionally, the farnesyltransferase inhibitor KO-2806 has been shown to re-sensitize relapsing KRAS-mutant tumors to RAS inhibition, highlighting the potential of this mechanism. biorxiv.org

Anti-Inflammatory and Immunomodulatory Pathways

Indazole and its derivatives have demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. nih.govresearchgate.net The mechanisms underlying these effects involve the modulation of key inflammatory mediators.

Studies have shown that indazole derivatives can inhibit carrageenan-induced paw edema in rats in a dose- and time-dependent manner. nih.govresearchgate.net The anti-inflammatory action is attributed to several pathways:

Inhibition of Cyclooxygenase-2 (COX-2): Indazole compounds have been shown to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. nih.govresearchgate.net

Downregulation of Pro-inflammatory Cytokines: These derivatives can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net

Free Radical Scavenging: Indazole derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. nih.govresearchgate.net For example, 6-nitroindazole (B21905) showed the highest inhibition of DPPH free radical generation among a series of tested compounds. researchgate.net

The anti-inflammatory properties of indazoles make them promising candidates for the development of new therapies for inflammatory conditions. nih.govresearchgate.net

| Indazole Derivative | Anti-Inflammatory Mechanism | Model System | Reference(s) |

| Indazole | Inhibition of COX-2, cytokines (TNF-α, IL-1β), and free radicals | Carrageenan-induced rat paw edema, in vitro assays | nih.govresearchgate.net |

| 5-aminoindazole | Inhibition of COX-2, cytokines, and lipid peroxidation | Carrageenan-induced rat paw edema, in vitro assays | nih.govresearchgate.net |

| 6-nitroindazole | Inhibition of COX-2, cytokines, and DPPH radicals | Carrageenan-induced rat paw edema, in vitro assays | researchgate.net |

Antimicrobial and Antifungal Activity Investigations

The indazole scaffold is a versatile structural motif for the development of agents with a broad spectrum of antimicrobial and antifungal activities. nih.govmdpi.commedchemexpress.com

Antibacterial Activity: As mentioned previously, indazole derivatives that inhibit DNA gyrase show potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA. nih.govnih.gov Other studies have highlighted the efficacy of N-methyl-3-aryl indazoles against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govresearchgate.net

Antifungal Activity: Certain indazole derivatives have also been evaluated for their antifungal properties. jchr.org For instance, a series of N-methyl-3-aryl indazoles showed activity against the fungal strain Candida albicans. nih.gov Microwave-assisted synthesis has been employed to efficiently produce indazole derivatives that exhibit promising antifungal activity against C. albicans. jchr.org

The development of indazole-based antimicrobial and antifungal agents is an active area of research, driven by the pressing need for new treatments to combat infectious diseases. nih.gov

Antiviral and Antiparasitic Research

Indazole derivatives have been a subject of investigation for their potential to combat various infectious diseases. Research has explored their activity against viruses like HIV and SARS-CoV-2, as well as parasites responsible for leishmaniasis.

Anti-HIV: The development of novel and more effective therapeutics for Human Immunodeficiency Virus (HIV) is a critical area of research, driven by issues of drug resistance and side effects associated with long-term therapies. researchgate.net Indazole-containing compounds are among the heterocyclic structures that have been investigated for their anti-HIV potential. nih.gov

Antiviral - Other: Derivatives of 1-aminobenzyl-1H-indazole-3-carboxamide have shown potent activity against the Hepatitis C virus (HCV). nih.gov Two analogues, in particular, demonstrated significant potency and selectivity, marking them as promising candidates for further development. nih.gov

More recently, N-arylindazole-3-carboxamide derivatives were synthesized and evaluated for their inhibitory effects on SARS-CoV-2. nih.gov One compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with an EC50 value of 0.69 µM and showed low cytotoxicity, suggesting it could be a template for new anti-coronavirus agents. nih.gov

Antileishmanial: Leishmaniasis is a parasitic disease with inadequate treatment options due to toxicity and drug resistance. nih.gov Indazole derivatives have emerged as a promising area of research for new antileishmanial drugs. nih.gov Studies have shown that certain 5-nitroindazole (B105863) and 3-chloro-6-nitro-1H-indazole derivatives possess significant in vitro activity against different Leishmania species. nih.govnih.gov

For instance, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis, with some compounds showing high selectivity and inhibitory concentrations in the sub-micromolar range against the amastigote stage of the parasite. nih.gov Another study on 3-chloro-6-nitro-1H-indazole derivatives found that their inhibitory potency varied depending on the Leishmania species, with several compounds showing strong to moderate activity against L. infantum. nih.gov Molecular docking studies suggest these compounds may act by inhibiting the parasite's trypanothione (B104310) reductase enzyme. researchgate.net

Table 1: Antiviral and Antiparasitic Activity of Selected Indazole Derivatives

Compound Class Target Organism Key Findings Reference 1-Aminobenzyl-1H-indazole-3-carboxamides Hepatitis C Virus (HCV) Two analogues (5n and 5t) showed potent and selective antiviral activity with IC50 values of 0.013 µM and 0.007 µM, respectively. youtube.com N-Arylindazole-3-carboxamides SARS-CoV-2 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) exhibited a potent inhibitory effect (EC50 = 0.69 µM). nih.gov 3-Chloro-6-nitro-1H-indazole derivatives Leishmania infantum, L. tropica, L. major Seven derivatives showed strong to moderate activity against L. infantum. Compound 13 was noted as a promising inhibitor of L. major. [2, 24] 2-Benzyl-5-nitroindazolin-3-one derivatives Leishmania amazonensis Four compounds were as active as Amphotericin B against intracellular amastigotes. The most active had an IC50 of 0.46 µM. nih.gov

Enzyme Inhibition Studies

Indazole derivatives have been extensively studied as inhibitors of various enzymes, which is a key strategy in the development of new therapeutic agents.

Monoamine Oxidase (MAO-A, MAO-B) and D-Amino Acid Oxidase (DAAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes that metabolize neurotransmitter amines, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. researchgate.net Research has identified indazole derivatives as potent and selective MAO inhibitors.

A study of C5- and C6-substituted indazole derivatives found that while only one compound was a submicromolar inhibitor of human MAO-A, all tested compounds inhibited human MAO-B with submicromolar IC50 values. researchgate.net Specifically, substitution at the C5 position of the indazole ring resulted in highly potent MAO-B inhibition, with IC50 values as low as 0.0025 µM. researchgate.net Further studies on N-unsubstituted and N1-methylated indazole-5-carboxamides also identified compounds with subnanomolar potency as reversible and competitive MAO-B inhibitors. nih.gov In contrast, these synthetic indazoles were not significant inhibitors of porcine D-amino acid oxidase (DAAO), although a synthetic precursor, 1H-indazol-5-ol, showed good inhibitory potency with an IC50 value of 2.03 µM. researchgate.net

Table 2: MAO and DAAO Inhibition by Indazole Derivatives

Compound Class Enzyme Target Inhibition Potency (IC50) Mode of Inhibition Reference C5-substituted Indazoles Human MAO-B 0.0025–0.024 µM Competitive nih.gov C5/C6-substituted Indazole (Compound 5c) Human MAO-A 0.745 µM Not specified nih.gov Indazole-5-carboxamides Human MAO-B Subnanomolar Reversible, Competitive nih.gov 1H-Indazol-5-ol Porcine DAAO 2.03 µM Not specified nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition can help manage post-meal blood glucose levels. tandfonline.comyoutube.com A series of indazole derivatives based on a Methyl 1H-indazole-4-carboxylate scaffold were synthesized and evaluated for their inhibitory potential against these enzymes. tandfonline.comnih.gov

The derivatives demonstrated good inhibitory activity, with IC50 values ranging from 15.04 to 76.70 µM for α-amylase and 16.99 to 77.97 µM for α-glucosidase. tandfonline.comnih.gov The structure-activity relationship study revealed that the type and position of substituents on the phenyl ring significantly influenced the inhibitory activity. tandfonline.com For instance, a trifluoromethyl group at the meta-position resulted in the highest α-amylase inhibition (IC50 = 15.04 µM), comparable to the standard drug acarbose. tandfonline.com

Table 3: α-Amylase and α-Glucosidase Inhibition by Indazole Derivatives

Enzyme Compound Series IC50 Range (µM) Most Potent Compound (IC50 µM) Reference α-Amylase Methyl 1H-indazole-4-carboxylate derivatives 15.04 - 76.70 Compound 10 (15.04) [7, 10, 14] α-Glucosidase Methyl 1H-indazole-4-carboxylate derivatives 16.99 - 77.97 Not specified [7, 10, 14]

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has become a significant target in cancer immunotherapy. nih.gov The indazole structure has been identified as a novel and key pharmacophore for potent IDO1 inhibition. nih.gov

Researchers have designed and synthesized various series of indazole derivatives as IDO1 inhibitors. nih.govnih.gov For example, N′-hydroxyindazolecarboximidamides were created as analogues of a known inhibitor, epacadostat (B560056). nih.gov Another study synthesized 1H-indazole derivatives with substituents at the 4- and 6-positions, finding that these positions are crucial for inhibitory activity. nih.gov One such compound, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol, showed an IC50 value of 5.3 μM. nih.gov Further modifications led to 3-substituted 1H-indazoles with even more potent inhibitory activity, with IC50 values in the nanomolar range (720 nM and 770 nM). nih.gov The mechanism of inhibition involves the indazole motif interacting with the heme iron and hydrophobic pockets of the IDO1 enzyme. nih.govacs.org

Table 4: IDO1 Inhibition by Selected Indazole Derivatives

Compound Series Key Feature Inhibitory Potency (IC50) Reference N′-hydroxyindazolecarboximidamides Designed as epacadostat analogues Activity demonstrated researchgate.net 4,6-disubstituted 1H-indazoles Substituents at 4- and 6-positions 5.3 µM (for compound 120) researchgate.net 3-substituted 1H-indazoles Substituents at 3-position 720 nM and 770 nM (for compounds 121 and 122) researchgate.net

Human Serum Paraoxonase 1 (PON1) Inhibition

Paraoxonase 1 (PON1) is an antioxidant enzyme associated with high-density lipoprotein (HDL) that plays a role in preventing atherosclerosis. nih.govaksaray.edu.tr The inhibitory effects of several indazole derivatives on purified human serum PON1 have been investigated.

The study found that the tested indazoles exhibited competitive inhibition of PON1, with Ki values ranging from 26.0 to 111.0 µM. nih.govaksaray.edu.tr Molecular docking studies were conducted to understand the binding mechanisms of these inhibitors within the active site of the enzyme. nih.gov These findings suggest that indazole-based compounds can modulate PON1 activity. aksaray.edu.tr

Table 5: Inhibition of Human Serum Paraoxonase 1 (PON1) by Indazoles

Compound Class Enzyme Target Inhibition Constant (Ki) Range Mode of Inhibition Reference Indazole derivatives Human PON1 26.0 - 111.0 µM Competitive [6, 21]

Lactoperoxidase (LPO) Inhibition

Lactoperoxidase (LPO) is an enzyme with natural antimicrobial properties that is important for the immune system. nih.gov A study investigated the inhibitory effects of ten different substituted 1H-indazole derivatives on bovine milk LPO. nih.gov

All the tested indazole molecules demonstrated a strong inhibitory effect on LPO activity. The inhibition constants (Ki) for these compounds ranged from 4.10 µM to 252.78 µM, indicating varying but significant potencies. nih.gov The study also aimed to clarify the specific types of inhibition to better understand the underlying mechanisms. nih.gov

Table 6: Inhibition of Lactoperoxidase (LPO) by Indazole Derivatives

Compound Class Enzyme Target Inhibition Constant (Ki) Range Key Finding Reference Substituted 1H-Indazoles (e.g., Bromo, Chloro, Fluoro) Bovine Milk LPO 4.10 - 252.78 µM All tested indazoles showed strong inhibitory effects. nih.gov

S-Adenosyl Homocysteine/Methylthioadenosine Nucleosidase (SAH/MTAN) Inhibition for Quorum Sensing

Indazole compounds have been identified as inhibitors of S-Adenosyl Homocysteine/Methylthioadenosine Nucleosidase (SAH/MTAN), an enzyme crucial for bacterial quorum sensing. aboutscience.eunih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, leading to the formation of biofilms and the expression of virulence factors. aboutscience.eunih.gov The SAH/MTAN enzyme is involved in the biosynthesis of autoinducers, the signaling molecules used in quorum sensing. aboutscience.eunih.gov

Receptor Modulation Studies

Indazole derivatives have demonstrated the ability to modulate various receptors, playing significant roles in different physiological pathways.

Cannabinoid Receptor (CB1) Modulation

A number of indazole derivatives have been synthesized and identified as potent modulators of the cannabinoid receptor 1 (CB1). google.comresearchgate.netresearchgate.net These synthetic cannabinoids often feature an indazole scaffold linked to an amino acid derivative. google.com For instance, compounds like AB-FUBINACA and AB-PINACA are recognized for their high affinity for the CB1 receptor. researchgate.net The modulation of CB1 receptors by these compounds can elicit a range of cannabimimetic effects. google.com

Structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the indazole ring and the type of amino acid residue are crucial for the potency and efficacy of these compounds as CB1 receptor modulators. google.comnih.gov For example, some studies suggest that L-tert-leucinamide derivatives exhibit greater in vitro potency at CB1 receptors compared to their L-valinamide counterparts. google.com The interaction of these indazole-based synthetic cannabinoids with CB1 receptors is an active area of research, with ongoing efforts to understand the structural basis for their activity. researchgate.net

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonism

Indazole arylsulfonamides represent a class of compounds that act as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). nih.govacs.org These antagonists bind to an intracellular allosteric site on the CCR4 receptor, distinct from the binding site of the natural chemokine ligands such as CCL17 and CCL22. nih.govnih.gov This allosteric modulation inhibits the receptor's function, making these compounds potential therapeutic agents for conditions where CCR4 plays a pathological role, such as in certain inflammatory diseases and cancers. nih.govnih.gov

The development of these antagonists has been guided by extensive structure-activity relationship studies. nih.govacs.org For instance, it has been found that methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole ring enhance potency, while only small substituents are tolerated at other positions. nih.govacs.org The nature of the N1 and N3 substituents also significantly influences the compound's activity and pharmacokinetic properties. nih.gov X-ray diffraction studies have provided insights into the active conformation of these indazole sulfonamides, revealing important intramolecular interactions. nih.govacs.org

G-Protein Coupled Receptor (GPCR) Interactions

Indazole derivatives have been shown to interact with various G-protein coupled receptors (GPCRs), a large family of receptors that play a central role in cellular signaling. nih.govnih.gov The interaction of these derivatives with GPCRs can lead to a cascade of intracellular events, modulating a wide range of physiological processes. nih.gov

One notable example is the development of indazole-paroxetine hybrid compounds as inhibitors of G protein-coupled receptor kinase 2 (GRK2). nih.gov These hybrids were designed to bind to the active site of GRK2, and structural studies have confirmed that the indazole moiety forms strong interactions with the hinge region of the kinase domain. nih.gov This interaction stabilizes a distinct conformation of the GRK2 kinase domain, leading to its inhibition. nih.gov

Elucidation of Structure-Activity Relationships (SAR) for Biological Efficacy

The biological activity of indazole derivatives is intricately linked to their chemical structure. nih.govresearchgate.net Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the indazole scaffold influence their efficacy and for the rational design of more potent and selective compounds. researchgate.netnih.gov

For instance, in the context of CCR4 antagonists, SAR studies have revealed that specific substitutions at various positions on the indazole ring are critical for activity. nih.gov Methoxy or hydroxyl groups at the C4 position, a 5-chlorothiophene-2-sulfonamide (B1586055) group at the N3 position, and specific meta-substituted benzyl (B1604629) groups at the N1 position have been identified as key for high potency. nih.gov Similarly, for indazole-3-carboxamides acting as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker is a critical determinant of their inhibitory activity on calcium influx. nih.gov

In the development of anticancer agents, SAR studies of 1H-indazole derivatives have shown that substituents at both the 4- and 6-positions of the indazole scaffold play a crucial role in their inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Furthermore, the nature of the substituent on the upper aryl ring of certain indazole-based selective estrogen receptor degraders (SERDs) can impact their degradation efficacy. nih.gov

In Vitro and In Vivo Biological Evaluation Models (Non-Human)

The biological activities of indazole derivatives are assessed using a variety of in vitro and in vivo models. These non-human studies are essential for characterizing the pharmacological properties of these compounds before any potential clinical consideration.

In Vitro Models:

Enzyme Inhibition Assays: These assays are used to determine the inhibitory potency of indazole derivatives against specific enzymes. For example, the inhibitory activity against SAH/MTAN is measured to assess their potential as quorum sensing inhibitors. aboutscience.eu Similarly, the inhibition of enzymes like IDO1 and ERK1/2 is evaluated to understand their anticancer potential. nih.gov

Receptor Binding and Functional Assays: To study the interaction of indazole derivatives with receptors like CB1 and CCR4, binding assays are performed to determine their affinity. nih.govnih.gov Functional assays, such as measuring changes in intracellular calcium levels or G-protein activation, are used to assess their agonistic or antagonistic activity. nih.govnih.gov

Cell-Based Assays: The effects of indazole derivatives on cellular processes are investigated using various cell lines. For instance, the antiproliferative activity of anticancer derivatives is tested on cancer cell lines like HCT116 and 4T1. rsc.orgresearchgate.net These assays can also be used to study effects on cell migration, invasion, and apoptosis. rsc.org

In Vivo Models (Non-Human):

Animal Models of Disease: To evaluate the efficacy of indazole derivatives in a physiological context, various animal models are employed. For example, the anti-inflammatory activity of indazole compounds has been studied using the carrageenan-induced paw edema model in rats. nih.gov

Pharmacokinetic Studies: Animal models, such as rats and dogs, are used to study the absorption, distribution, metabolism, and excretion (ADME) of indazole derivatives. nih.gov These studies are crucial for understanding the bioavailability and clearance of the compounds.

Tumor Xenograft Models: To assess the in vivo anticancer activity of indazole derivatives, tumor xenograft models are often used. rsc.org In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored. nih.gov

Interactive Data Table: Indazole Derivatives and their Biological Targets

| Compound Class | Target | Biological Activity | Key Structural Features |

| Indazole Derivatives | SAH/MTAN | Quorum Sensing Inhibition | Specific substitutions for optimal enzyme binding |

| Indazole Derivatives | Cannabinoid Receptor 1 (CB1) | Receptor Modulation | Indazole scaffold with amino acid residue |

| Indazole Arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) | Allosteric Antagonism | Methoxy/hydroxyl at C4, specific N1/N3 substituents |

| Indazole-Paroxetine Hybrids | G-Protein Coupled Receptor Kinase 2 (GRK2) | Inhibition | Indazole moiety for hinge binding |

| Indazole-3-Carboxamides | Calcium-Release Activated Calcium (CRAC) Channels | Blockade | Specific regiochemistry of amide linker |

| 1H-Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition | Substituents at 4- and 6-positions |

Applications and Future Perspectives of Substituted Indazoles in Chemical Biology and Material Science

Role as Chemical Probes in Biological Systems

Substituted indazoles have emerged as powerful tools for chemical biologists to investigate and modulate the function of proteins and other biomolecules within living systems. Their ability to be tailored for specific targets makes them invaluable as chemical probes. These probes can be used to study enzyme activity, receptor binding, and cellular signaling pathways. periodikos.com.br

One of the most significant applications of indazole derivatives as chemical probes is in the study of protein kinases, a large family of enzymes that play crucial roles in cell regulation and are often implicated in diseases like cancer. nih.gov By designing indazole-based molecules that selectively bind to and inhibit specific kinases, researchers can dissect their individual contributions to cellular processes. For instance, various indazole derivatives have been developed as inhibitors for fibroblast growth factor receptors (FGFRs), aurora kinases, and tyrosine kinases, allowing for detailed investigation of their roles in cell proliferation and survival. nih.govnih.govresearchgate.net

The utility of indazoles as probes extends beyond kinases. They have been employed to target other important enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance, and to study protein-protein interactions. nih.govfrontiersin.org The development of fluorescently labeled or otherwise tagged indazole derivatives further enhances their capability as probes, enabling researchers to visualize and track their interactions within cells.

Table 1: Examples of Substituted Indazoles as Chemical Probes

| Indazole Derivative | Biological Target | Research Finding |

|---|---|---|

| 1H-indazole derivatives | Fibroblast growth factor receptors (FGFRs) 1-3 | Inhibition in the micromolar range, serving as a tool to study FGFR signaling. nih.gov |

| 3-substituted 1H-indazoles | Indoleamine-2,3-dioxygenase 1 (IDO1) | Potent inhibitory activity, enabling the study of the kynurenine (B1673888) pathway's role in immunity. nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | Aurora kinase A | Potent inhibition, allowing for the investigation of its function in mitosis and cell division. nih.gov |

| 1H-indazole amide derivatives | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Good enzymatic and cellular activity, facilitating the study of the MAPK/ERK pathway. nih.gov |

Utility in Functional Material Design and Dyes

Beyond the biological realm, the unique photophysical and chemical properties of substituted indazoles make them attractive building blocks for the design of functional materials and dyes. Their rigid, aromatic structure can be modified to tune properties like fluorescence, conductivity, and self-assembly.

Indazole derivatives have been explored for their potential as fluorescent probes and dyes. periodikos.com.br The indazole nucleus can be functionalized with various chromophores and auxochromes to create molecules with specific absorption and emission characteristics. These fluorescent indazole derivatives could find applications in bio-imaging, sensing, and as components in organic light-emitting diodes (OLEDs).

In the field of material science, indazoles can be incorporated into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs). The nitrogen atoms in the indazole ring can act as ligands, coordinating with metal ions to form complex structures. austinpublishinggroup.com These materials could have applications in areas like gas storage, catalysis, and electronics. The ability to prepare indazoles with various functional groups through methods like C-H functionalization allows for the precise engineering of their properties for specific material applications. acs.org

Emerging Research Areas and Unexplored Pharmacological Targets for Indazole Derivatives

The field of indazole research is continually evolving, with scientists exploring new applications and therapeutic targets. ontosight.ai The established success of indazole-based drugs like Niraparib and Pazopanib in cancer therapy has spurred further investigation into novel anticancer agents targeting different pathways. nih.govnih.gov

Emerging areas of research include the development of indazole derivatives for neurodegenerative diseases, inflammatory disorders, and as male contraceptive agents. nih.gov The ability of indazoles to modulate a wide range of biological targets suggests that their therapeutic potential is far from fully realized. Researchers are actively seeking to identify and validate new pharmacological targets for these versatile compounds.

Unexplored targets for indazole derivatives may include less-studied protein kinases, epigenetic modifiers, and components of the ubiquitin-proteasome system. The use of computational methods, such as in silico screening and drug repurposing, is becoming increasingly important in identifying potential new applications for existing and novel indazole compounds. frontiersin.org Furthermore, the development of indazole-based PROTACs (proteolysis-targeting chimeras) to induce the degradation of disease-causing proteins represents a new frontier in drug discovery. As synthetic methodologies become more advanced, allowing for the creation of increasingly complex and diverse indazole libraries, the discovery of new biological activities and applications is certain to accelerate. acs.org

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-Dibromo-6-hydroxy (1H)indazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of indazole precursors. For example, evidence from analogous indazole derivatives (e.g., 6-iodo-1H-indazole) suggests halogenation using bromine or NBS (N-bromosuccinimide) in polar aprotic solvents like DMF or DMSO under controlled temperatures (50–80°C) . Key steps include refluxing for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (water-ethanol mixtures). Yield optimization requires careful control of stoichiometry, solvent choice, and reaction time .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : Use a combination of -NMR, -NMR, and X-ray crystallography. For instance, -NMR can identify the hydroxy proton (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm), while X-ray diffraction resolves bromine substitution patterns. Comparative analysis with known indazole derivatives (e.g., 3-chloro-6-hydroxyindazole) validates regiochemistry . Mass spectrometry (HRMS) confirms molecular weight and bromine isotopic patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : For antimicrobial or anticancer screening, use:

- MTT assay for cytotoxicity (IC determination in cancer cell lines like HeLa or MCF-7).

- Agar diffusion or microdilution for antibacterial activity (against E. coli, S. aureus).

- Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antibacterial) and solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

- Methodological Answer : Synthesize analogs with modifications at positions 3, 4, or 6 (e.g., replacing bromine with chlorine or methyl groups). Test biological activity across analogs to correlate substituent effects. For example, bulky substituents at position 3 may enhance kinase inhibition (e.g., FGFR1), while hydroxyl groups improve solubility but reduce membrane permeability . Use molecular docking to predict binding modes to targets like Pim kinases or FGFR .

Q. What strategies mitigate contradictory data in solubility and bioactivity studies?

- Methodological Answer : Contradictions often arise from pH-dependent solubility (e.g., hydroxy group deprotonation at high pH). Address this by:

- Performing solubility studies across pH 2–13 (using buffers like tris-glycine) .

- Validating bioactivity in pH-adjusted media or using prodrug strategies (e.g., esterification of the hydroxy group) .

- Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can selective functionalization of the indazole scaffold be achieved for target-specific modifications?

- Methodological Answer : Use protecting groups (e.g., SEM [2-(trimethylsilyl)ethoxymethyl] for the hydroxy group) to direct bromination or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions). For example, protect the 6-hydroxy group before introducing substituents at positions 3 and 4, followed by deprotection . Monitor reaction progress via TLC or HPLC .

Q. What experimental designs optimize pharmacokinetic properties without compromising activity?

- Methodological Answer : Balance lipophilicity (logP) and solubility via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。